Oleacein is a naturally occurring phenolic compound classified as a secoiridoid, a class of polyphenols found in plants. [] It is primarily found in extra virgin olive oil (EVOO) and olive leaves. [] Oleacein is considered one of the most abundant secoiridoids in EVOO [] and is known for its bitter taste and pungent aroma. [] The compound has garnered significant attention for its diverse biological activities and potential health benefits. [, ]
Oleacein is classified as a dialdehydic secoiridoid, specifically a derivative of oleuropein. It is recognized for its unique structure that includes two aldehyde groups and a hydroxyphenyl moiety. The primary source of oleacein is the leaves and fruits of the olive tree (Olea europaea), where it is present alongside other phenolic compounds like oleocanthal and hydroxytyrosol .
The molecular formula for oleacein is . Its structure features:
The structural representation can be summarized as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to elucidate its structure, confirming the presence of the aforementioned functional groups and their positions within the molecule .
Oleacein participates in various chemical reactions due to its reactive aldehyde groups:
These reactions are significant in both synthetic organic chemistry and potential therapeutic applications .
The biological activity of oleacein is largely attributed to its interaction with various enzymes and cellular pathways:
These mechanisms suggest that oleacein could be beneficial in managing inflammatory diseases.
Oleacein exhibits several notable physical and chemical properties:
These properties influence its extraction methods and applications in food science and pharmacology .
Oleacein has diverse applications across various fields:
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